(5-Isopropyl-2-methoxyphenyl)(methyl)sulfane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Isopropyl-2-methoxyphenyl)(methyl)sulfane typically involves the reaction of 5-isopropyl-2-methoxyphenol with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(5-Isopropyl-2-methoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(5-Isopropyl-2-methoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfone groups into molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Isopropyl-2-methoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
5-Isopropyl-2-methylphenol:
2-Methyl-5-isopropylphenol: Another structurally related compound with different functional groups.
Uniqueness
(5-Isopropyl-2-methoxyphenyl)(methyl)sulfane is unique due to its combination of a methoxy group and a sulfone group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H16OS |
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Molecular Weight |
196.31 g/mol |
IUPAC Name |
1-methoxy-2-methylsulfanyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C11H16OS/c1-8(2)9-5-6-10(12-3)11(7-9)13-4/h5-8H,1-4H3 |
InChI Key |
JKAUZKFZLMZHME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)SC |
Origin of Product |
United States |
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